5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole 5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979577
InChI: InChI=1S/C13H14N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h4-6,8-9,15H,1-3,7H2
SMILES:
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole

CAS No.:

Cat. No.: VC15979577

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole -

Specification

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name 5-(2,3,4,5-tetrahydropyridin-6-yl)-1H-indole
Standard InChI InChI=1S/C13H14N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h4-6,8-9,15H,1-3,7H2
Standard InChI Key XXVQPUHAFIFWSO-UHFFFAOYSA-N
Canonical SMILES C1CCN=C(C1)C2=CC3=C(C=C2)NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole (IUPAC name: 5-(2,3,4,5-tetrahydropyridin-6-yl)-1H-indole) has a molecular formula of C13H14N2\text{C}_{13}\text{H}_{14}\text{N}_{2} and a molecular weight of 198.26 g/mol. Its structure features an indole moiety fused to a tetrahydropyridine ring, creating a bicyclic system with partial saturation in the pyridine component. The canonical SMILES representation is C1CCN=C(C1)C2=CC3=C(C=C2)NC=C3\text{C1CCN=C(C1)C2=CC3=C(C=C2)NC=C3}, and its InChIKey is XXVQPUHAFIFWSO-UHFFFAOYSA-N\text{XXVQPUHAFIFWSO-UHFFFAOYSA-N} . The tetrahydropyridine ring introduces conformational flexibility, which may enhance receptor-binding adaptability compared to fully aromatic analogs.

Structural Comparison to Related Indole Derivatives

Structurally similar compounds include RU-24969 (5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole), which substitutes a methoxy group at the 5-position of the indole ring , and 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which feature alkyl chains at the 2-position . These modifications influence receptor affinity and selectivity; for example, RU-24969 exhibits potent agonist activity at 5-HT1B/1D receptors , whereas alkylated variants show enhanced 5-HT6 receptor binding .

Table 1: Structural and Functional Comparison of Indole-Tetrahydropyridine Derivatives

CompoundSubstituentsPrimary TargetIC50/EC50 (nM)
5-(3,4,5,6-THP-2-yl)-1H-indoleNone5-HT6Under study
RU-249695-methoxy5-HT1B/1D7.4 (IC50)
5-Cl-2-Me-3-(4-THP)-1H-indole5-chloro, 2-methyl5-HT61.0 (EC50)

Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of 5-(3,4,5,6-tetrahydropyridin-2-yl)-1H-indole typically employs cyclization strategies. A representative approach involves reductive amination followed by intramolecular cyclization. For example, reacting pyridine-2-carbaldehyde with o-methylaniline in toluene under acidic conditions (e.g., p-toluenesulfonic acid) at reflux yields intermediate indole precursors . Subsequent hydrogenation or catalytic reduction introduces saturation into the pyridine ring.

Key reaction parameters include:

  • Solvent: Toluene or dichloromethane for cyclization steps .

  • Catalysts: p-Toluenesulfonic acid (Brønsted acid) or palladium-based catalysts for hydrogenation .

  • Temperature: Reflux conditions (~110°C) for cyclization .

Table 2: Representative Synthesis Conditions and Yields

Starting MaterialsConditionsYield (%)Reference
Pyridine-2-carbaldehyde + o-methylanilineToluene, p-TsOH, reflux77.3
Indole-precursor + H2/PdEthanol, 50°C, 12 h65–80

Structural Modifications

Derivatization of the tetrahydropyridine ring or indole nitrogen can modulate pharmacological activity. For instance:

  • N-Alkylation: Enhances blood-brain barrier permeability but may reduce 5-HT6 affinity .

  • Halogenation: Introduction of chlorine at the 5-position (as in 5-Cl-2-Me-3-(4-THP)-1H-indole) increases 5-HT6 receptor potency (EC50 = 1.0 nM) .

Pharmacological Profile and Mechanism of Action

Serotonin Receptor Interactions

5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole demonstrates high affinity for 5-HT6 receptors, a Gs-coupled subtype implicated in cognitive function and mood regulation. While exact binding metrics remain under investigation, structural analogs exhibit nanomolar-range activities. For example, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole shows an IC50 of 7.4 nM in 3H^3\text{H}-LSD binding assays and an EC50 of 1.0 nM in cAMP functional assays .

Neuroprotective and Cognitive Effects

Preclinical studies suggest that 5-HT6 agonists enhance acetylcholine and glutamate release in the prefrontal cortex, potentially ameliorating cognitive deficits in Alzheimer’s disease models. The compound’s tetrahydropyridine component may confer antioxidant properties, further supporting neuroprotection.

Therapeutic Applications and Clinical Relevance

Neurological Disorders

  • Alzheimer’s Disease: 5-HT6 activation enhances cognition in rodent models, with improvements in Morris water maze performance.

  • Depression: Agonism at 5-HT6 receptors potentiates antidepressant effects in forced swim tests, likely via BDNF upregulation.

Psychiatric Conditions

  • Schizophrenia: 5-HT6 modulation attenuates MK-801-induced hyperlocomotion in preclinical models, suggesting antipsychotic potential.

Challenges and Future Directions

While 5-(3,4,5,6-tetrahydropyridin-2-yl)-1H-indole shows promise, key challenges include optimizing bioavailability and selectivity over related receptors (e.g., 5-HT2A). Future research should prioritize:

  • In vivo pharmacokinetic studies to assess brain penetration and metabolic stability.

  • Crystallographic analysis of ligand-receptor complexes to guide structure-based drug design.

  • Clinical trials evaluating cognitive outcomes in neurodegenerative diseases.

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